4-((2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)methyl)morpholine oxalate
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Overview
Description
4-((2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)methyl)morpholine oxalate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrole ring substituted with a trifluoromethylphenyl group and a morpholine moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)methyl)morpholine oxalate typically involves multiple steps:
Formation of the Pyrrole Ring: The initial step involves the synthesis of the pyrrole ring. This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrrole ring reacts with a trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Morpholine Moiety: The morpholine group is typically introduced through a nucleophilic substitution reaction, where the pyrrole derivative reacts with morpholine under basic conditions.
Formation of the Oxalate Salt: Finally, the compound is converted to its oxalate salt form by reacting with oxalic acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group under strong reducing conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine moiety, where the nitrogen atom can act as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Compounds with reduced trifluoromethyl groups.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug discovery. Its ability to interact with biological targets could lead to the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be investigated for their potential as anti-inflammatory, antimicrobial, or anticancer agents. The trifluoromethyl group is known to enhance the biological activity of many compounds.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with specific properties or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-((2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)methyl)morpholine oxalate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, while the morpholine moiety can facilitate interactions with biological membranes. The compound may inhibit or activate specific pathways, depending on its target.
Comparison with Similar Compounds
Similar Compounds
- 4-((2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)methyl)piperidine oxalate
- 4-((2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)methyl)pyrrolidine oxalate
Uniqueness
Compared to similar compounds, 4-((2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)methyl)morpholine oxalate is unique due to the presence of the morpholine ring, which can influence its solubility, stability, and biological activity. The trifluoromethyl group also imparts distinct electronic properties that can enhance its reactivity and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl]morpholine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O.C2H2O4/c1-13-10-15(12-22-6-8-24-9-7-22)14(2)23(13)17-5-3-4-16(11-17)18(19,20)21;3-1(4)2(5)6/h3-5,10-11H,6-9,12H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVNZZUFKXROIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)CN3CCOCC3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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